molecular formula C12H9ClINO3 B12889645 ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

Cat. No.: B12889645
M. Wt: 377.56 g/mol
InChI Key: YRVHZDSBLFNWFU-UHFFFAOYSA-N
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Description

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is a chemical compound that belongs to the quinoline family It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further modified by an oxy-methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-7-iodoquinolin-8-ol.

    Esterification: The hydroxyl group of 5-chloro-7-iodoquinolin-8-ol is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.

    Methylation: The resulting acetate ester is then treated with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and methylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

    Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products with different substituents replacing chlorine or iodine.

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring.

    Hydrolysis: The corresponding alcohol and acetic acid.

Scientific Research Applications

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring can interact with biological molecules, potentially disrupting their normal function. The acetate group may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: A precursor in the synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate.

    Clioquinol: A related compound with similar structural features and biological activities.

    8-Hydroxyquinoline: Another quinoline derivative with diverse applications.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an oxy-methyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9ClINO3

Molecular Weight

377.56 g/mol

IUPAC Name

(5-chloro-7-iodoquinolin-8-yl)oxymethyl acetate

InChI

InChI=1S/C12H9ClINO3/c1-7(16)17-6-18-12-10(14)5-9(13)8-3-2-4-15-11(8)12/h2-5H,6H2,1H3

InChI Key

YRVHZDSBLFNWFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C(C=C(C2=C1N=CC=C2)Cl)I

Origin of Product

United States

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